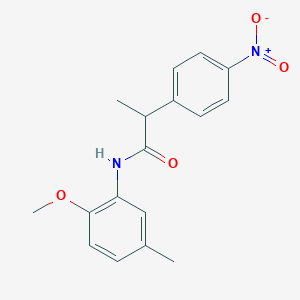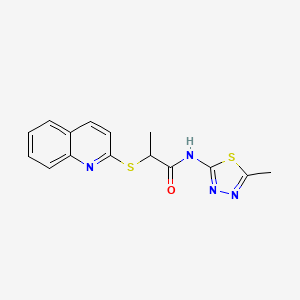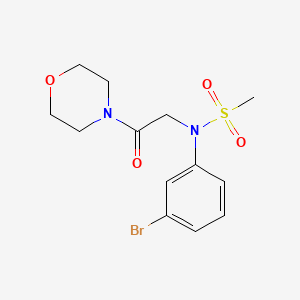![molecular formula C27H24N2O2 B6128770 1-NAPHTHYL[4-(1-NAPHTHYLCARBONYL)-1,4-DIAZEPAN-1-YL]METHANONE](/img/structure/B6128770.png)
1-NAPHTHYL[4-(1-NAPHTHYLCARBONYL)-1,4-DIAZEPAN-1-YL]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-NAPHTHYL[4-(1-NAPHTHYLCARBONYL)-1,4-DIAZEPAN-1-YL]METHANONE is a complex organic compound that features a naphthalene moiety and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-NAPHTHYL[4-(1-NAPHTHYLCARBONYL)-1,4-DIAZEPAN-1-YL]METHANONE typically involves multi-step organic reactions. One common approach is the acylation of a naphthalene derivative followed by the formation of the diazepane ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
1-NAPHTHYL[4-(1-NAPHTHYLCARBONYL)-1,4-DIAZEPAN-1-YL]METHANONE can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Acetone, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthols .
Scientific Research Applications
1-NAPHTHYL[4-(1-NAPHTHYLCARBONYL)-1,4-DIAZEPAN-1-YL]METHANONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-NAPHTHYL[4-(1-NAPHTHYLCARBONYL)-1,4-DIAZEPAN-1-YL]METHANONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(1-NAPHTHYLCARBONYL)-1H-BENZOTRIAZOLE: Shares a similar naphthalene moiety but differs in its overall structure and functional groups.
1-NAPHTHYL [1-(4-PENTEN-1-YL)-1H-INDOL-3-YL]METHANONE: Another compound with a naphthalene moiety, but with different substituents and biological activities.
Uniqueness
1-NAPHTHYL[4-(1-NAPHTHYLCARBONYL)-1,4-DIAZEPAN-1-YL]METHANONE is unique due to its combination of a naphthalene moiety and a diazepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
[4-(naphthalene-1-carbonyl)-1,4-diazepan-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c30-26(24-14-5-10-20-8-1-3-12-22(20)24)28-16-7-17-29(19-18-28)27(31)25-15-6-11-21-9-2-4-13-23(21)25/h1-6,8-15H,7,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVWSGRZZAGFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[[methyl(pyrazin-2-ylmethyl)amino]methyl]phenyl]-4-(oxan-4-yl)-1H-pyrimidin-6-one](/img/structure/B6128699.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-phenoxypropanamide](/img/structure/B6128705.png)
![N-[2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethyl]-1-cycloheptyltriazole-4-carboxamide](/img/structure/B6128711.png)

![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B6128720.png)
![2-HYDROXY-3-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID](/img/structure/B6128737.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}cyclopentanecarboxamide](/img/structure/B6128762.png)
![N,2-dimethyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]prop-2-en-1-amine](/img/structure/B6128764.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6128783.png)
![ethyl 4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-4-carboxylate](/img/structure/B6128797.png)

